(4Z)-1-(4-fluorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-1-(4-fluorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group and a methylfuran group attached to a pyrazolidine-3,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(4-fluorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione typically involves the condensation of 4-fluorobenzaldehyde with 5-methylfuran-2-carbaldehyde in the presence of a pyrazolidine-3,5-dione derivative. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(4-fluorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-1-(4-fluorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a treatment for various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (4Z)-1-(4-fluorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-1-(4-chlorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione
- (4Z)-1-(4-bromophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione
- (4Z)-1-(4-methylphenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione
Uniqueness
The uniqueness of (4Z)-1-(4-fluorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione lies in its fluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for exploring new chemical reactions and developing novel bioactive molecules.
Properties
Molecular Formula |
C15H11FN2O3 |
---|---|
Molecular Weight |
286.26 g/mol |
IUPAC Name |
(4Z)-1-(4-fluorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C15H11FN2O3/c1-9-2-7-12(21-9)8-13-14(19)17-18(15(13)20)11-5-3-10(16)4-6-11/h2-8H,1H3,(H,17,19)/b13-8- |
InChI Key |
UOFRADYPBPSJLJ-JYRVWZFOSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.